molecular formula C20H23NO B1666004 Amitriptylinoxide CAS No. 4317-14-0

Amitriptylinoxide

Cat. No. B1666004
CAS RN: 4317-14-0
M. Wt: 293.4 g/mol
InChI Key: ZPMKQFOGINQDAM-UHFFFAOYSA-N
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Description

Amitriptylinoxide, also known by its brand names Amioxid, Ambivalon, and Equilibrin, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1970s for the treatment of depression . It is both an analogue and metabolite of amitriptyline, and has similar effects as well as equivalent efficacy as an antidepressant . It has a faster onset of action and fewer adverse effects, including reduced drowsiness, sedation, anticholinergic symptoms like dry mouth, sweating, and dizziness, orthostatic hypotension, and cardiotoxicity .


Molecular Structure Analysis

The molecular formula of Amitriptylinoxide is C20H23NO . The average molecular weight is 293.41 g/mol .


Physical And Chemical Properties Analysis

The average molecular weight of Amitriptylinoxide is 293.41 g/mol and the monoisotopic mass is 293.177964365 g/mol . The chemical formula is C20H23NO .

Safety And Hazards

Amitriptylinoxide may decrease the hypoglycemic activities of Acarbose. It may also decrease the antihypertensive activities of Acebutolol. The risk or severity of gastrointestinal bleeding can be increased when Amitriptylinoxide is combined with Aceclofenac .

properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMKQFOGINQDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195758
Record name Amitriptylinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amitriptylinoxide

CAS RN

4317-14-0
Record name Amitriptylinoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptylinoxide [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptylinoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Amitriptylinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMITRIPTYLINOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
U Breyer‐Pfaff - Drug metabolism reviews, 2004 - Taylor & Francis
Amitriptyline (AT), the most widely used tricyclic antidepressant, undergoes oxidative metabolism in the side chain with production of the secondary amine nortriptyline (NT), a primary …
Number of citations: 98 www.tandfonline.com
V Pfaffenrath, HC Diener, H Isler, C Meyer… - …, 1994 - Wiley Online Library
… The use of the tricyclic antidepressant amitriptylinoxide (AO) in this study is based on the … was to investigate the efficacy and tolerability of amitriptylinoxide (AO) in patients with chronic …
Number of citations: 114 onlinelibrary.wiley.com
J Tegeler, E Klieser, E Lehmann… - …, 1990 - thieme-connect.com
… of 300 mg/day with amitriptylinoxide and to 240 mg/day … of amitriptylinoxide was 167±8 mg/day, that of amitriptyline 166±8 mg/day. Seven of the 32 patients (three in the amitriptylinoxide …
Number of citations: 12 www.thieme-connect.com
HJ Kuss, G Jungkunz, KJ Johannes - Pharmacopsychiatry, 1985 - thieme-connect.com
… of 50 mg amitriptylinoxide or 50 mg amitriptyline the plasma levels of amitriptylinoxide and its … The results indicate that amitriptylinoxide is more rapidly absorbed than amitriptyline and …
Number of citations: 10 www.thieme-connect.com
JG Filser, S Kaumeier, T Brand, H Schanz… - …, 1988 - thieme-connect.com
The antidepressive drug amitriptylinoxide (AG) is directly metabolized to amitriptyline (AM (Breyer-lfaffet al., 1978). While no difTerences in the antidepressive activities of AM and AG …
Number of citations: 12 www.thieme-connect.com
B Becher, W Fischer, Z Taneri, E Scholz, WE Müller… - …, 1992 - Springer
In a cross-over design, six healthy volunteers received 50 mg amitriptylinoxide (AT-NO) IV and orally and 50 mg amitriptyline (AT) IV. Urine was collected completely for 8 h and …
Number of citations: 8 link.springer.com
R Terlinden, HO Borbe - … of Chromatography B: Biomedical Sciences and …, 1986 - Elsevier
… amitriptylinoxide are amitriptyhne and, to a much lesser extent, nortriptyline. However, ingestion of amitriptylinoxide … Furthermore, amitriptylinoxide has been shown to possess very low …
Number of citations: 8 www.sciencedirect.com
J Maj, J Vetulani, J Michaluk, Z Rogóz… - …, 1982 - thieme-connect.com
… amitriptylinoxide considering pharmacokinetic aspects. Arznei3 Corne, SJ, RW Pickering, BT … tricyclic antidepressant (amitriptylinoxide) on laboratory ani4 Earley, CJ, BE Leonard: …
Number of citations: 5 www.thieme-connect.com
D Riemann, S Velthaus, S Laubenthal… - …, 1990 - thieme-connect.com
Almost all tricyclic and tetracyclic antidepressants as well as the MAO (monoamineoxidase) inhibitors suppress REM sleep significantly and sustainedly. This does not seem to be an …
Number of citations: 29 www.thieme-connect.com
HO Borbe, O Zierenberg - Pharmacopsychiatry, 1985 - thieme-connect.com
… Half maximal inhibition of acetylcholine receptor binding occurred for amitriptylinoxide at 18pmol/l (amitriptyline: 0.32pmolll). Comparing all studied antidepressants for muscarinic …
Number of citations: 14 www.thieme-connect.com

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